2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione
Description
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione is a naphthoquinone derivative featuring an anilino group at position 2 and a piperidin-1-yl substituent at position 3. Naphthoquinones are redox-active scaffolds known for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . The piperidine moiety introduces basicity and hydrogen-bonding capabilities, which may influence solubility, pharmacokinetics, and target interactions.
Properties
IUPAC Name |
2-anilino-3-piperidin-1-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-20-16-11-5-6-12-17(16)21(25)19(23-13-7-2-8-14-23)18(20)22-15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVZJPLQFQZWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione typically involves the reaction of aniline with 3-piperidin-1-ylnaphthalene-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione is its potential as an anticancer agent. Research has shown that derivatives of naphthoquinones, including this compound, exhibit potent activity against various cancer cell lines.
Case Study: EGFR Inhibition
A study investigated the anticancer properties of anilino-1,4-naphthoquinone derivatives, including this compound. The findings demonstrated that these compounds inhibit the epidermal growth factor receptor (EGFR), which is crucial in tumor growth and proliferation. The compound showed significant cytotoxicity against cancer cells, suggesting its potential as a lead compound for developing new cancer therapies .
Liver X Receptor Agonism
Another notable application is the compound's role as a liver X receptor (LXR) agonist. LXRs are nuclear receptors that play a vital role in regulating lipid metabolism and inflammation.
Research Findings
In vitro evaluations have indicated that this compound can activate LXR pathways effectively. This activation could lead to therapeutic strategies for metabolic disorders and cardiovascular diseases by modulating cholesterol homeostasis .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Researchers have explored various synthetic routes to optimize yield and potency.
Synthesis Overview
The compound can be synthesized through a multi-step process involving piperidine and aniline derivatives. The reaction conditions can be adjusted to yield different derivatives with varied biological activities .
| Synthesis Step | Reagents | Yield (%) | Notes |
|---|---|---|---|
| Step 1 | Aniline + Piperidine | 82% | Initial coupling reaction |
| Step 2 | Naphthoquinone derivative | Varies | Structural modifications |
Future Directions in Research
The ongoing research into this compound suggests several future directions:
- Enhanced Anticancer Formulations: Further studies are needed to explore the efficacy of this compound in combination therapies for cancer treatment.
- Investigating Other Biological Pathways: Research could expand into other signaling pathways influenced by LXR activation or EGFR inhibition.
- Clinical Trials: Initiating clinical trials to assess the safety and efficacy of this compound in human subjects will be crucial for its development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Anilino-3-chloro-1,4-naphthoquinone (CAS 1090-16-0)
Structural Similarity: The chloro analog shares the naphthoquinone core and anilino group at position 2 but replaces the piperidin-1-yl group with chlorine at position 3. Key Differences:
- Molecular Weight : The chloro derivative (283.71 g/mol) is lighter than the piperidinyl analog (calculated 325.36 g/mol) due to chlorine’s lower atomic mass compared to piperidine .
- In contrast, the piperidine group is electron-donating, which may enhance basicity and alter redox properties.
Pyran-2,4-dione Derivatives (C₂-Symmetrical Bis-β-enamino Compounds)
Core Structure: Pyran-2,4-dione differs from naphthoquinone in its six-membered oxygenated ring system. Substituent Effects:
- Dipole Moments: β-enamino-pyran-2,4-dione derivatives exhibit polarity, with compound 2a (higher dipole moment) showing distinct intermolecular interactions compared to 2b .
- Intermolecular Interactions: Common H···H, O···H, and H···C contacts stabilize crystal structures, a feature likely shared with naphthoquinones due to aromatic stacking and hydrogen bonding . DFT and NMR Correlations: Strong agreement between experimental and calculated NMR shifts (R² = 0.93–0.94) highlights predictive accuracy for electronic environments, a tool applicable to analyzing the target compound .
Imidazolidin-2,4-dione Derivatives (IM Series)
Core Structure: The five-membered imidazolidin-2,4-dione ring contrasts with the planar naphthoquinone system but shares ketone functionalities. Substituent Impact:
- Bioactivity : Derivatives like IM-3 (4-ethylphenyl) and IM-7 (4-isopropylphenyl) exhibit cardiovascular and CNS effects, demonstrating how aryl substituents modulate pharmacological profiles .
- Synthetic Yields : Strecker synthesis yields 70–74% for imidazolidin-diones, suggesting efficient routes for introducing diverse substituents .
Spiro-Piperidine Derivatives (1-Acyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines])
Piperidine Functionalization: These compounds feature spiro-linked piperidine and quinoline moieties, synthesized via acylation with >90% yields . Relevance: The efficient introduction of acyl groups to piperidine highlights methodologies applicable to modifying the target compound’s piperidin-1-yl substituent for enhanced solubility or bioactivity .
Data Tables
Table 1. Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Biological Activity
2-Anilino-3-piperidin-1-ylnaphthalene-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of aniline with 3-piperidin-1-ylnaphthalene-1,4-dione under controlled conditions. The process is facilitated by suitable solvents and catalysts to optimize yield and purity. The compound features a unique combination of anilino, piperidinyl, and naphthalene structures, which contribute to its distinctive chemical behavior and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including drug-resistant ones. The compound's structure allows it to interact with bacterial cell membranes or specific enzymes, leading to inhibition of growth .
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study highlighted its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacterial Strains | 2.40 - 10.88 | |
| Anticancer | MCF-7 | 5.00 | |
| Anticancer | PC3 | 4.50 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction: It potentially binds to specific receptors or proteins within cells, altering their function.
- Induction of Apoptosis: Evidence suggests that it can trigger programmed cell death in cancer cells through various signaling pathways.
Study on Trypanocidal Activity
A notable study investigated the trypanocidal effects of various naphthoquinone derivatives, including 2-anilino compounds. Results demonstrated that certain derivatives exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the therapeutic potential of naphthoquinone derivatives in treating parasitic infections .
Evaluation Against Mycobacterium tuberculosis
Another significant research effort focused on the antimycobacterial properties of naphthoquinone derivatives similar to this compound. The synthesized compounds showed promising results against Mycobacterium tuberculosis, suggesting that modifications in the naphthoquinone structure could enhance efficacy against this pathogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
